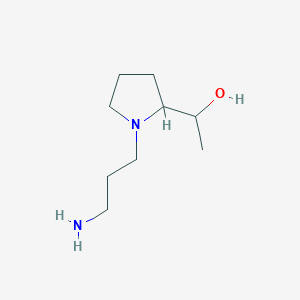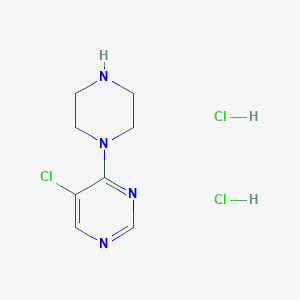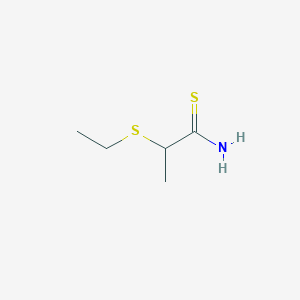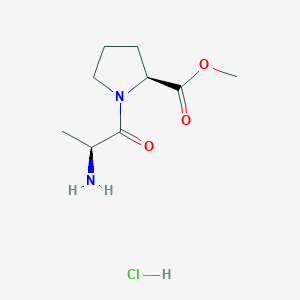
1-(1-(3-アミノプロピル)ピロリジン-2-イル)エタン-1-オール
説明
科学的研究の応用
有機合成
この化合物は、有機合成における重要な原料および中間体として役立ちます . そのユニークな構造は、他のさまざまな化学物質を生成するために使用でき、さまざまな分野で潜在的な用途を持つ新しい化合物の開発に貢献します .
医薬品
この化合物は、医薬品業界で使用できます . たとえば、他の化学物質と反応させて、潜在的な薬効を持つ新しい化合物を生成することができます . ただし、特定の医薬品用途は、得られた化合物とその生物学的活性によって異なります。
農薬
医薬品における用途と同様に、この化合物は農薬の製造にも使用できます . 農薬には、農薬、肥料、植物成長調整剤など、農業で使用される幅広い製品が含まれます。
染料
この化合物は、染料の製造に使用できます . 染料とは、材料に色を付けるために使用される物質です。特定の用途は、得られた染料の特性によって異なります。
生物活性化合物
この化合物のピロリジン環は、多くの生物活性化合物に見られる共通の特徴です . これは、「1-(1-(3-アミノプロピル)ピロリジン-2-イル)エタン-1-オール」が、さまざまな生物学的活性を有する新しい生物活性化合物の開発に潜在的に使用できることを示唆しています .
創薬
この化合物の構造は、sp3-混成のためにファーマコフォア空間を効率的に探索することを可能にし、分子の立体化学に寄与し、環の非平面性により三次元 (3D) カバー範囲を拡大します . これらの特徴により、これは新規な生物活性化合物の汎用性の高いスキャフォールドとなり、創薬に役立つ可能性があります .
作用機序
Target of Action
The primary targets of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. Specific details about how these factors influence the compound’s action are currently unknown .
生化学分析
Biochemical Properties
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of hydrogen bonds and ionic interactions due to the presence of the amino and hydroxyl groups in the compound. Additionally, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of the enzymes it interacts with .
Cellular Effects
The effects of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol can modulate neurotransmitter release by affecting the activity of neurotransmitter transporters and receptors. In addition, it can alter the expression of genes involved in cell growth and differentiation, thereby impacting cellular functions such as proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes in the enzymes, affecting their catalytic activity. Additionally, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, its impact on cellular and physiological functions becomes more pronounced. High doses of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol have been associated with toxic or adverse effects, such as oxidative stress and inflammation. These effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications .
Metabolic Pathways
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases and monoamine oxidases, leading to the formation of various metabolites. These metabolic reactions often involve oxidation, reduction, and conjugation processes. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by amino acid transporters or organic cation transporters. Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .
特性
IUPAC Name |
1-[1-(3-aminopropyl)pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(12)9-4-2-6-11(9)7-3-5-10/h8-9,12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYHYIRJPSQEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chlorobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1490798.png)
![3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide](/img/structure/B1490799.png)
![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)




